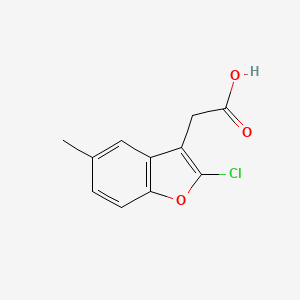
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid, often involves the construction of the benzofuran ring through various methods. One common method is the free radical cyclization cascade, which is an effective way to prepare complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions, making it suitable for constructing complex benzofuran ring systems .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid has several scientific research applications, including:
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways
Comparación Con Compuestos Similares
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid can be compared with other benzofuran derivatives, such as:
2-Acetylbenzofuran: Known for its use in the synthesis of more complex benzofuran compounds.
Indole-3-acetic acid: A plant hormone with diverse biological activities and applications in agriculture and medicine.
Propiedades
Fórmula molecular |
C11H9ClO3 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
2-(2-chloro-5-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H9ClO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(12)15-9/h2-4H,5H2,1H3,(H,13,14) |
Clave InChI |
BTTWCZQJWAYUQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C2CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



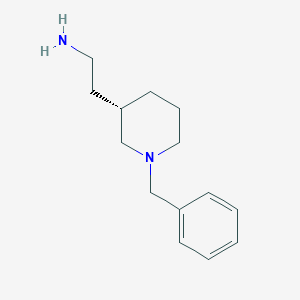
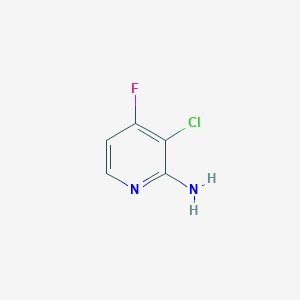
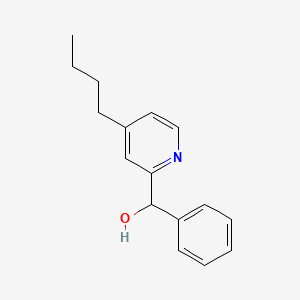
![2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole](/img/structure/B15057225.png)
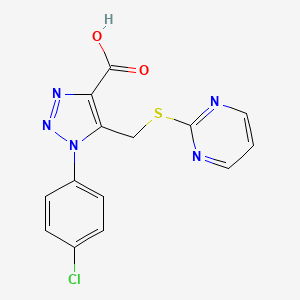
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)
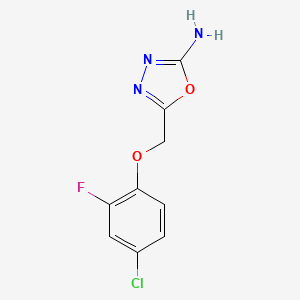
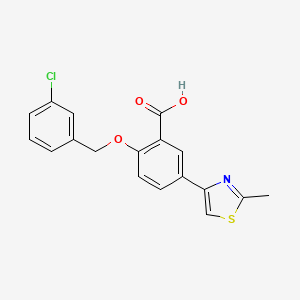

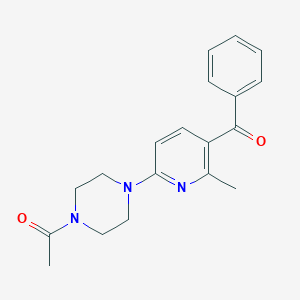
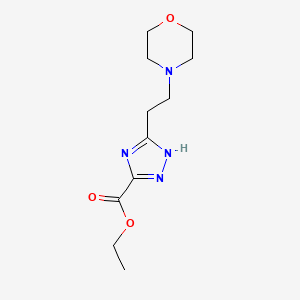
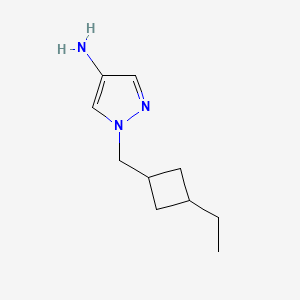
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
